5-(2,4-Dichlorophenyl)-2-furaldehyde
Description
5-(2,4-Dichlorophenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWLFKNQYWFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350162 | |
| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56300-69-7 | |
| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The most reported and efficient method for synthesizing 5-(2,4-Dichlorophenyl)-2-furaldehyde involves the diazotization of 3,4-dichloroaniline followed by coupling with furfural in the presence of cupric chloride as a catalyst.
Detailed Procedure
- A mixture of 3,4-dichloroaniline (16.2 g, 0.1 mol), dilute hydrochloric acid (15%, 60 ml), and water (90 ml) is heated until a clear solution is obtained.
- The solution is cooled to 0°C and diazotized by slow addition of sodium nitrite solution (30%, 24 ml).
- The resulting diazonium salt solution is filtered to remove impurities.
- To the filtrate, water (50 ml), freshly distilled furfural (11.1 ml, 0.1 mol), and aqueous cupric chloride (2.5 g in 10 ml water) are added with stirring.
- The mixture is stirred for 4 hours and then left overnight at room temperature.
- The precipitated solid is collected by filtration, washed with cold ethanol, and crystallized from an ethanol-DMF mixture.
- The yield reported is approximately 80%, with a melting point of 270°C, indicating high purity.
Reaction Scheme
$$
\text{3,4-Dichloroaniline} \xrightarrow[\text{NaNO}2]{\text{HCl, 0°C}} \text{Diazonium salt} \xrightarrow[\text{CuCl}2]{\text{Furfural}} \text{this compound}
$$
Analytical Data
- Purity confirmed by TLC on silica gel.
- Characterization by IR, $$ ^1H $$ NMR, and melting point analysis.
- Yield: 80%
- Melting point: 270°C
Alternative Preparation Routes and Catalytic Methods
While the diazotization-coupling method is predominant, related literature on similar 5-aryl-2-furaldehyde compounds (e.g., 5-phenyl-2-furaldehyde) reveals additional synthetic strategies that could be adapted or provide insight for preparing this compound:
Vilsmeier-Haack Formylation
- Starting from 2-phenylfuran derivatives, formylation using Vilsmeier-Haack reagents (POCl3/DMF) yields 5-aryl-2-furaldehydes.
- This method is efficient for introducing the aldehyde group at the 2-position of furan rings substituted with aryl groups.
- Yields for related compounds are around 60%.
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki-Miyaura and Hiyama cross-coupling reactions have been successfully employed for synthesizing 5-aryl-2-furaldehydes.
- For example, coupling 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde with arylboronic acids or aryltrifluorosilanes in the presence of Pd catalysts (Pd(OAc)2, Pd(dppf)Cl2) yields the desired products with yields ranging from 70% to >99%.
- These methods offer mild reaction conditions and high selectivity, but require pre-functionalized furan derivatives.
Photochemical and Oxidative Methods
- Photochemical irradiation of halogenated furan-2-carbaldehydes in benzene can produce 5-phenyl-2-furaldehyde analogs.
- Oxidation of 2-furaldehyde with palladium acetate in acetic acid also yields 5-phenyl-2-furaldehyde derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization-Coupling | 3,4-Dichloroaniline + Furfural | NaNO2/HCl, CuCl2, 0°C to RT | 80 | Simple, high yield, classical method |
| Vilsmeier-Haack Formylation | 2-Phenylfuran | POCl3/DMF, reflux | ~60 | Efficient for formylation of arylfurans |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde + Arylboronic Acid | Pd(OAc)2, ligand, base, RT to reflux | 83-99 | Mild, selective, requires halogenated furans |
| Palladium-Catalyzed Hiyama | 5-Chlorofuran-2-carbaldehyde + Phenyltrifluorosilane | Pd(OAc)2, RT | 74 | Alternative cross-coupling |
| Photochemical Irradiation | 5-Halogenated furan-2-carbaldehyde | Irradiation in benzene | 64-91 | Specialized, less common |
| Oxidative Coupling | 2-Furaldehyde + Benzene | Pd(OAc)2, AcOH, reflux | Moderate | Oxidative method, less direct |
Research Findings and Notes
- The diazotization-coupling method is the most straightforward and widely used for this compound, offering high yield and purity.
- Cross-coupling methods provide versatility and are favored for complex substitutions but require more expensive catalysts and pre-functionalized substrates.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
- Analytical techniques such as TLC, IR spectroscopy, and $$ ^1H $$ NMR are routinely used to confirm the structure and purity of the product.
- Crystallization from ethanol-DMF mixtures is effective for purification.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 5-(2,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(2,4-Dichlorophenyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
5-(2,4-Dichlorophenyl)-2-furaldehyde exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of this compound exhibit potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
- Antitumor Activity : Research indicates that this compound can inhibit the growth of cancer cell lines. In vitro studies have highlighted its effectiveness against several types of cancer cells, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of furan derivatives including this compound assessed their antimicrobial efficacy. The results showed that the compound exhibited MIC values ranging from 0.5 to 32 μg/mL against various pathogens, outperforming several conventional antibiotics in certain cases .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
Case Study 2: Antitumor Activity
In another investigation focusing on antitumor activity, derivatives of this compound were tested against multiple cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation in HT29 (colon cancer) and MCF7 (breast cancer) cell lines.
| Cell Line | IC50 (μM) | Observed Effect |
|---|---|---|
| HT29 | 12.5 | Significant inhibition |
| MCF7 | 15.0 | Moderate inhibition |
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-furaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the furan ring.
5-(2,4-Dichlorophenyl)-2-furancarboxylic acid: Oxidized form of the compound.
5-(2,4-Dichlorophenyl)-2-furanmethanol: Reduced form of the compound.
Uniqueness
5-(2,4-Dichlorophenyl)-2-furaldehyde is unique due to the presence of both a furan ring and a dichlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(2,4-Dichlorophenyl)-2-furaldehyde is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound this compound features a furan ring substituted with a dichlorophenyl group. This structural configuration is pivotal for its biological activity, as the presence of halogen atoms can enhance the lipophilicity and reactivity of the molecule.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, research has shown that compounds with furan moieties exhibit significant antibacterial and antifungal activities. In vitro assays indicated that these compounds can inhibit the growth of various bacterial strains and fungi, including Staphylococcus aureus and Candida albicans .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 18 | |
| Candida albicans | 25 |
Antitumor Activity
The antitumor potential of this compound has been explored through various assays. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, studies indicated that this compound could effectively reduce the viability of breast cancer cells (MCF-7) in a dose-dependent manner .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cellular metabolism and proliferation, such as urease and phosphoinositide 3-kinase (PI3K) pathways .
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .
- DNA Interaction : Studies indicate that furan derivatives can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Bhoot et al. assessed the antimicrobial efficacy of synthesized thiazolidinone derivatives incorporating this compound. The results showed promising activity against various bacterial strains with inhibition zones comparable to standard antibiotics . -
Antitumor Activity Evaluation :
In a separate investigation focusing on antitumor properties, researchers treated MCF-7 cells with varying concentrations of this compound. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Q & A
Q. Advanced Research Focus
- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, pH). For instance, discrepancies in GPCR modulation may arise from differential expression levels of target receptors.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with F) to isolate pharmacophore contributions. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to ion channels or enzymes .
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times) to minimize variability .
What advanced techniques elucidate the reaction mechanisms involving this compound?
Q. Advanced Research Focus
- Isotopic labeling : Use C-labeled aldehydes to track reaction pathways (e.g., acid-catalyzed dehydration vs. nucleophilic substitution).
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for key steps like furan ring formation.
- In situ spectroscopy : Real-time FTIR or Raman monitors intermediate species (e.g., oxocarbenium ions) in solvent-dependent reactions .
How does the compound's stability under varying conditions impact experimental design?
Q. Basic Research Focus
- Storage : Store at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (≥10 mM) avoids precipitation in biological assays.
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9); use neutral buffers (e.g., PBS) for in vitro studies .
Q. Advanced Research Focus
- Kinetic stability studies : Use accelerated stability testing (40°C/75% RH) to predict shelf life. LC-MS identifies degradation products (e.g., hydrolysis to 2-furoic acid derivatives).
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group during long-term reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
